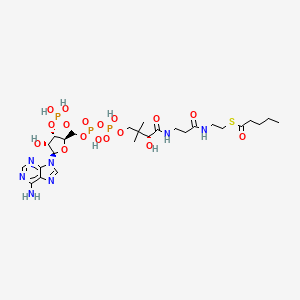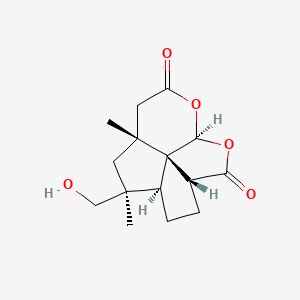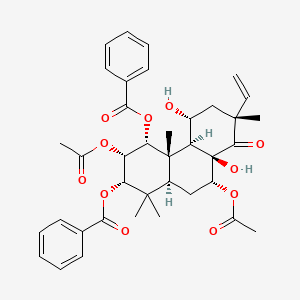![molecular formula C5H3N3S B1250722 Thiazolo[4,5-d]pyrimidine CAS No. 273-99-4](/img/structure/B1250722.png)
Thiazolo[4,5-d]pyrimidine
Overview
Description
Thiazolo[4,5-d]pyrimidine is a heterocyclic compound . It has been the subject of numerous studies due to its potential biological activities. For instance, it has been evaluated as an anticancer agent, with some derivatives demonstrating potent cytotoxicity and topoisomerase I inhibitory activity .
Synthesis Analysis
Thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activities against several human cancer cell lines . The synthesis involves a series of chemical reactions, including nucleophilic attack and Claisen rearrangement .
Molecular Structure Analysis
The molecular structure of Thiazolo[4,5-d]pyrimidine involves a six-membered ring containing two nitrogen atoms . The exact structure can vary depending on the specific derivative of Thiazolo[4,5-d]pyrimidine.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Thiazolo[4,5-d]pyrimidine derivatives are complex and involve multiple steps . For example, one synthesis method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF .
Physical And Chemical Properties Analysis
The physical and chemical properties of Thiazolo[4,5-d]pyrimidine can vary depending on the specific derivative. For instance, 7-chloro [1,3]thiazolo [4,5-d]pyrimidine has the Inchi Code 1S/C5H2ClN3S/c6-4-3-5 (8-1-7-4)9-2-10-3/h1-2H and InChI key HEDFORGLTJFFOL-UHFFFAOYSA-N .
Scientific Research Applications
Privileged Scaffold in Drug Discovery
Thiazolo[4,5-d]pyrimidines are recognized for their structural resemblance to purines, making them useful in medicinal chemistry. They are developed as potential therapeutics due to their broad range of pharmacological activities, including as immune-modulators, receptor antagonists, and agents against various diseases like Parkinson's, viral infections, cancer, bacterial and fungal infections, and inflammation. This demonstrates their significant role in drug discovery and medicinal research (Kuppast & Fahmy, 2016).
Novel Synthesis Approaches
Innovative synthesis methods, such as traceless solid-phase synthesis via Dimroth rearrangement, have been developed for 7-aminothiazolo[4,5-d]pyrimidine libraries. This approach enhances the diversity of the scaffold, indicating advancements in the synthesis techniques for thiazolo[4,5-d]pyrimidine derivatives (Lim, Abdildinova, & Gong, 2021).
Anticancer Potential
Several thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity, with certain derivatives showing significant potential. This highlights their relevance in developing new anticancer drugs (Becan et al., 2022).
Antimicrobial and Antifungal Applications
Thiazolopyrimidine derivatives have been synthesized and tested for their antimicrobial activities. The development of such compounds underlines their potential in combating microbial and fungal infections (Youssef, Fouda, & Faty, 2018).
Antifungal Hybrids
Hybrid compounds of thiazolo[4,5-d]pyrimidines with triazoles have been synthesized, showing significant antifungal activity, especially with piperazine linker. This indicates the potential of creating hybrid molecules for enhanced biological activity (Blokhina et al., 2021).
Corrosion Inhibition
Thiazolo-pyrimidine derivatives have been studied as corrosion inhibitors on mild steel, demonstrating their utility beyond pharmaceutical applications. This shows the versatility of the scaffold in various fields like materials science (Hejazi et al., 2015).
Mechanism of Action
Future Directions
The future research directions for Thiazolo[4,5-d]pyrimidine include the design of new derivatives selectively targeting specific cells . There is also interest in overcoming the limitations of current topoisomerase I inhibitors, such as chemical instability, dose-limiting toxicity, and drug resistance .
properties
IUPAC Name |
[1,3]thiazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3S/c1-4-5(7-2-6-1)8-3-9-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBULOYFCXZCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438456 | |
| Record name | Thiazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
273-99-4 | |
| Record name | Thiazolo[4,5-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=273-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

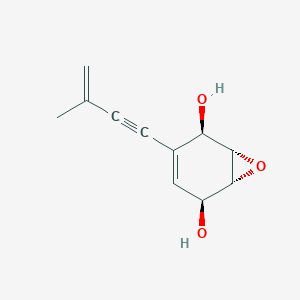
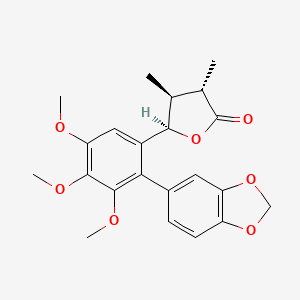
![(1S,2R,5R,9R,12R,13S,18R)-5-ethenyl-13-hydroxy-5,12-dimethyl-10,14-dioxapentacyclo[11.2.2.11,9.02,7.012,18]octadec-7-en-11-one](/img/structure/B1250643.png)
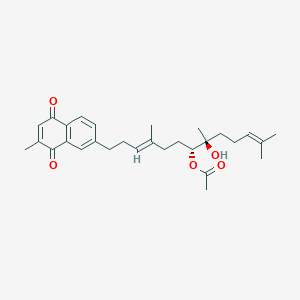


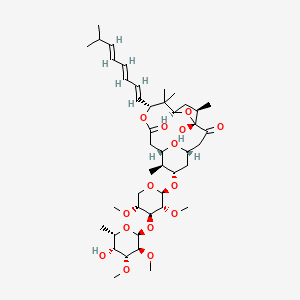
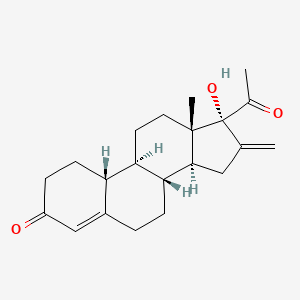
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-2,6-dimethyl-5-methylidenehept-2-enethioate](/img/structure/B1250653.png)
